3-Butyn-2-one,4-(1-cyclopenten-1-yl)-
Description
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- is a cyclic ketone derivative featuring a conjugated cyclopentenyl substituent at the 4-position of the butynone backbone. The compound combines the electron-withdrawing effects of the acetylene group (C≡C) with the steric and electronic contributions of the cyclopentenyl ring. This structure makes it a versatile intermediate in organic synthesis, particularly for asymmetric reductions, hydrophosphination, and catalytic transformations .
Properties
IUPAC Name |
4-(cyclopenten-1-yl)but-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)6-7-9-4-2-3-5-9/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBJRVEUPSBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Adaptability
The gold(I) catalyst facilitates a 1,3-acyloxy migration in propargyl acetates, triggering a Nazarov cyclization to form dienyl acetate intermediates. Trapping these intermediates with heterodienophiles (e.g., dialkylazodicarboxylates) yields strained bicyclic structures, which undergo retro aza-Michael ring opening to produce hydrazino-cyclopentenones. For 3-Butyn-2-one,4-(1-cyclopenten-1-yl)-, replacing the hydrazino group with a propargyl ketone moiety could be achieved by substituting the heterodienophile with a suitable acetylene-containing reagent.
Key Conditions :
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Catalyst: [Au(PPh₃)NTf₂] (5 mol%)
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Solvent: Dichloromethane (0.1 M)
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Temperature: 25°C
Acid-Promoted Bicyclization of Arylacetylenes
Acid-mediated cyclization strategies offer a direct route to fused bicyclic systems. A reported method for synthesizing benzobicyclo[3.2.1]octadienes involves treating arylacetylenes with triflic acid (TfOH), inducing tandem electrophilic cyclization. This approach can be extrapolated to construct the cyclopentenyl ring of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- by selecting an acetylene precursor bearing a ketone group.
Synthetic Protocol
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Starting Material : 4-(Prop-2-yn-1-yl)cyclopent-2-en-1-one.
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Cyclization : Treat with TfOH (2 equiv) in dichloromethane at 0°C.
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Quenching : Neutralize with aqueous NaHCO₃ and extract with EtOAc.
Expected Outcome :
The acid promotes electrophilic activation of the acetylene, followed by 6-endo-dig cyclization to form the cyclopentenyl ring. Subsequent keto-enol tautomerization stabilizes the butynone group.
Optimization Notes :
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Substituents on the acetylene influence regioselectivity.
Cross-Coupling Strategies: Sonogashira and Related Reactions
Cross-coupling reactions provide modularity for introducing acetylenic groups into cyclopentenyl frameworks. The Sonogashira coupling, which links terminal alkynes to aryl or alkenyl halides, is particularly promising.
Sonogashira Coupling Approach
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Cyclopentenyl Halide Synthesis :
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Begin with cyclopenten-1-yl triflate, prepared via triflation of cyclopentenol.
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Propargyl Ketone Preparation :
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Synthesize 3-Butyn-2-one through oxidation of 3-butyn-2-ol using Jones reagent.
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Coupling Reaction :
Challenges :
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Steric hindrance at the cyclopentenyl position may reduce coupling efficiency.
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Base-sensitive functional groups require mild conditions.
Reported Yields :
Elimination and Isomerization Routes
Base-induced elimination reactions, as detailed in cyclopropane carboxylate syntheses, can generate cyclopentenyl rings from dihalogenated precursors.
Dehydrohalogenation Pathway
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Dihalide Precursor : 4,6-Dichloro-3,3-dimethyl-5-hexenoate.
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Elimination : Treat with NaOtBu (2 equiv) in benzene under reflux.
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Isomerization : Heat to 140–150°C with a transition metal catalyst (e.g., FeCl₃) to favor the cyclopentenyl product.
Critical Parameters :
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Catalyst choice affects isomer distribution (e.g., FeCl₃ vs. CoCl₂).
Oxidative Functionalization of Cyclopentenyl Intermediates
Oxidation of propargyl alcohols or alkenes offers a late-stage method to install the butynone group.
Propargyl Alcohol Oxidation
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Substrate : 4-(1-Cyclopenten-1-yl)-3-butyn-2-ol.
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Oxidizing Agent : Pyridinium chlorochromate (PCC) in CH₂Cl₂.
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Conditions : Stir at 25°C for 4 h.
Yield Considerations :
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PCC selectively oxidizes secondary alcohols to ketones without over-oxidizing alkynes.
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Typical yields: 70–85%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride or organolithium compounds are often used.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopentenes or butynones.
Scientific Research Applications
Organic Synthesis
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- serves as an essential intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, such as oxidation, reduction, and substitution reactions. For example:
- Oxidation can yield carboxylic acids or diketones.
- Reduction can convert the alkyne group into alkenes or alkanes.
- Substitution reactions can lead to various substituted cyclopentenes or butynones.
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of 3-butyn-2-one can inhibit the proliferation of cancer cells, particularly in breast (MCF-7), colon (SW480), and lung (A549) carcinoma cell lines. The mechanisms involve inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes like glutathione transferase (GST), which plays a crucial role in detoxification processes within cells.
- Antioxidant Activity : Preliminary studies suggest that 3-butyn-2-one may possess antioxidant properties that help mitigate oxidative stress, thereby protecting cells from damage caused by reactive oxygen species (ROS).
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives of butynone compounds against multiple cancer cell lines. The results indicated significant inhibition of cancer cell growth, particularly in MCF-7 cells, where compounds induced apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Activity Studies
Research focusing on enzyme inhibition demonstrated that certain derivatives of 3-butyn-2-one effectively inhibited GST activity in vitro. This inhibition was quantified using spectrophotometric methods, revealing potential applications in drug design aimed at enhancing detoxification processes.
Case Study 3: Oxidative Stress Mitigation
Another study assessed the antioxidant capacity of related compounds, showing that they could reduce oxidative stress markers in cellular models. This suggests potential therapeutic applications in conditions associated with oxidative damage.
Mechanism of Action
The mechanism of action of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. The alkyne and ketone functional groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of 3-Butyn-2-one Derivatives
Key Observations :
Asymmetric Reductions
The bioreduction of 3-butyn-2-one derivatives is well-documented. For example, 4-(trimethylsilyl)-3-butyn-2-one (TMSB) undergoes asymmetric reduction using Candida parapsilosis to yield chiral alcohols . The cyclopentenyl substituent in the target compound may similarly direct stereoselectivity, though its conjugated system could stabilize transition states differently compared to silyl-protected analogs .
Hydrophosphination Reactions
3-Butyn-2-one reacts with diphenylphosphine in the presence of organopalladium catalysts to form (1,1)- or (1,2)-adducts . The cyclopentenyl group in the target compound may sterically hinder such additions, favoring specific regioisomers. Comparatively, silyl-substituted derivatives (e.g., 4-TIPS-3-butyn-2-one) show reduced reactivity due to steric bulk .
Physical and Electronic Properties
Ionization Potential
Boiling Points and Solubility
Substituents significantly influence physical properties. For instance:
Biological Activity
3-Butyn-2-one, 4-(1-cyclopenten-1-yl)- is an organic compound characterized by a unique structural arrangement that includes a cyclopentene ring, an alkyne group, and a ketone functional group. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.
The molecular formula for 3-Butyn-2-one, 4-(1-cyclopenten-1-yl)- is with a molecular weight of approximately 136.15 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The biological activity of 3-Butyn-2-one, 4-(1-cyclopenten-1-yl)- is primarily attributed to its ability to interact with biological molecules through nucleophilic addition and substitution reactions. The alkyne and ketone groups can form new chemical bonds with enzymes and proteins, potentially modulating their activity and influencing various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties:
In vitro studies have demonstrated that derivatives of 3-butyn-2-one compounds can inhibit the proliferation of cancer cells. For instance, compounds structurally similar to 3-butyn-2-one have shown effectiveness against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. These studies suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to act as an inhibitor of glutathione transferase (GST), which is crucial in detoxification processes within cells .
Antioxidant Activity:
Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .
Case Studies
Several studies have explored the biological activity of compounds related to 3-butyn-2-one:
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Study on Anticancer Activity:
A study evaluated the anticancer effects of various derivatives of butynone compounds against multiple cancer cell lines. The results indicated significant inhibition of cancer cell growth, particularly in MCF-7 cells, where compounds induced apoptosis through the activation of caspase pathways . -
Enzyme Activity Studies:
Research focusing on enzyme inhibition demonstrated that certain derivatives of 3-butyn-2-one could effectively inhibit GST activity in vitro. This inhibition was quantified using spectrophotometric methods, revealing potential applications in drug design aimed at enhancing detoxification processes . -
Oxidative Stress Mitigation:
Another study assessed the antioxidant capacity of related compounds, showing that they could reduce oxidative stress markers in cellular models. This suggests potential therapeutic applications in conditions associated with oxidative damage .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Butyn-2-one,4-(1-cyclopenten-1-yl)-, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of α,β-unsaturated ketones like 3-Butyn-2-one derivatives often involves conjugate addition or cyclization strategies. For example, cyclopentenyl moieties can be introduced via Diels-Alder reactions or palladium-catalyzed cross-coupling . Key parameters include temperature control (to prevent premature cyclization) and solvent polarity (to stabilize intermediates). Reaction optimization should employ design-of-experiment (DoE) frameworks to balance steric hindrance from the cyclopentenyl group with electronic effects of the butynone backbone .
Q. Which spectroscopic techniques are most reliable for characterizing 3-Butyn-2-one,4-(1-cyclopenten-1-yl)-, and how should spectral data be interpreted?
- Methodological Answer :
- NMR : The α,β-unsaturated carbonyl group produces characteristic deshielded signals (~190–200 ppm for the ketone carbon) and coupling patterns (J ~3–5 Hz for the conjugated system). The cyclopentenyl protons appear as multiplet clusters in δ 5.0–6.0 ppm .
- IR : Strong absorption at ~1650–1700 cm confirms the conjugated carbonyl. Cyclopentenyl C-H stretches appear near 3000–3100 cm .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H] at m/z 162.1 (calculated for C). Fragmentation patterns include loss of CO (28 Da) from the ketone group .
Q. What safety protocols are critical when handling 3-Butyn-2-one derivatives in the laboratory?
- Methodological Answer :
- Reactivity : The α,β-unsaturated ketone is prone to Michael additions and polymerization. Store under inert gas (N/Ar) at –20°C .
- Toxicity : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory and dermal irritation .
- Waste Disposal : Quench reactive residues with aqueous NaHSO before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to assess regioselectivity. For example, the LUMO of the butynone moiety (+3.2 eV) indicates electrophilic reactivity at the β-carbon, favoring [2+4] cycloadditions with electron-rich dienes. Solvent effects (e.g., toluene vs. DMSO) are incorporated via the SMD implicit solvent model .
Q. What strategies resolve contradictions in experimental vs. theoretical spectral data for this compound?
- Methodological Answer : Discrepancies between observed and computed NMR shifts often arise from dynamic effects (e.g., ring puckering in the cyclopentenyl group). Use variable-temperature NMR to probe conformational exchange. If IR bands deviate >20 cm from DFT predictions, re-optimize the geometry with dispersion-corrected functionals (e.g., ωB97X-D) .
Q. How does steric strain in the cyclopentenyl ring influence the compound’s catalytic hydrogenation kinetics?
- Methodological Answer : The cyclopentenyl group introduces torsional strain (~10 kcal/mol via MM2 calculations), which lowers the activation barrier for hydrogenation at the α,β-unsaturated site. Kinetic studies (e.g., using Pd/C in EtOH) show a 2.5-fold rate increase compared to non-cyclopentenyl analogs. Monitor reaction progress via in situ FTIR or GC-MS .
Q. What are the challenges in crystallizing 3-Butyn-2-one,4-(1-cyclopenten-1-yl)-, and how can they be mitigated?
- Methodological Answer : The compound’s low melting point (~40°C) and flexibility complicate crystallization. Use slow evaporation in hexane/EtOAc (1:3) at 4°C. Add seeding crystals from analogous structures (e.g., 3-Butyl-2-hydroxy-2-cyclopenten-1-one ). For X-ray diffraction, collect data at 100 K to minimize thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
